molecular formula C11H16N2O2 B7859328 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide

Cat. No.: B7859328
M. Wt: 208.26 g/mol
InChI Key: HMQGWXLPZXYKRQ-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide is a chemical compound that belongs to the class of amides. It features a benzyl group attached to the nitrogen atom, which is further substituted with a methoxy group and a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide typically involves the reaction of 3-methoxy-benzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to achieve the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide can be compared with other similar compounds, such as 2-Amino-N-benzyl-3-methoxypropanamide and 2-Amino-3-methoxybenzoic acid These compounds share structural similarities but differ in their functional groups and properties

Comparison with Similar Compounds

  • 2-Amino-N-benzyl-3-methoxypropanamide

  • 2-Amino-3-methoxybenzoic acid

  • 2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide

This comprehensive overview provides a detailed understanding of 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and development in this area may uncover new and exciting applications for this versatile compound.

Properties

IUPAC Name

2-amino-N-[(3-methoxyphenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(11(14)7-12)8-9-4-3-5-10(6-9)15-2/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQGWXLPZXYKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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